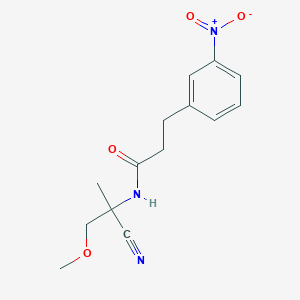

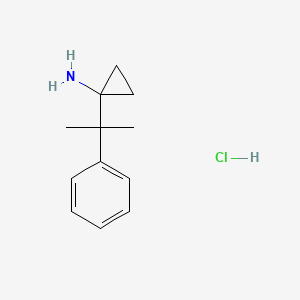

![molecular formula C21H22ClN3O3 B3002955 N-[(3-氯苯基)甲基]-6-(2,4-二氧代-1H-喹唑啉-3-基)己酰胺 CAS No. 896381-53-6](/img/structure/B3002955.png)

N-[(3-氯苯基)甲基]-6-(2,4-二氧代-1H-喹唑啉-3-基)己酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

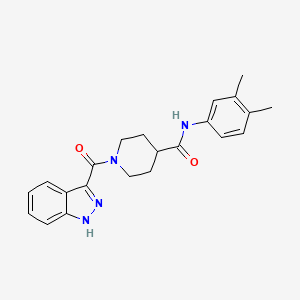

The compound N-[(3-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazoline derivatives have been extensively studied due to their wide range of biological activities, including antihistaminic, antitubercular, antimicrobial, antioxidant, and anticonvulsant properties.

Synthesis Analysis

The synthesis of quinazoline derivatives typically involves the formation of the bicyclic quinazoline core followed by various functionalization reactions to introduce different substituents. In the studies provided, similar compounds were synthesized and characterized by IR, 1H-NMR, and mass spectral data. The purity of the compounds was determined by elemental analysis . These methods are likely applicable to the synthesis and characterization of N-[(3-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is crucial for their biological activity. The presence of substituents on the quinazoline nucleus can significantly influence the compound's interaction with biological targets. For instance, the introduction of a chlorophenyl group has been shown to contribute to the antihistaminic activity of quinazoline derivatives .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including substitutions, to modify their structure and, consequently, their biological activity. The studies provided do not detail specific reactions for N-[(3-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide, but they do suggest that the introduction of different substituents can lead to compounds with significant antitubercular , antimicrobial, and antioxidant activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. The studies provided do not offer specific data on the physical and chemical properties of N-[(3-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide, but they do indicate that the synthesized quinazoline derivatives have shown moderate to promising biological activities .

Case Studies and Biological Activities

The biological activities of quinazoline derivatives have been the subject of various case studies. For example, one study reported that a quinazoline derivative exhibited potent H1-antihistaminic activity with negligible sedative properties compared to the reference drug chlorpheniramine maleate . Another study highlighted the antitubercular activity of quinazoline derivatives against the H37Rv strain . Additionally, quinazoline compounds have shown promising antimicrobial and antioxidant potential . Furthermore, a related compound demonstrated a pronounced anticonvulsant effect in various seizure models, suggesting the involvement of GABA-ergic, glycinergic, and adenosinergic mechanisms . These case studies provide valuable insights into the potential therapeutic applications of N-[(3-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide.

科学研究应用

抗惊厥活性评价

已经对 N-[(2,4-二氯苯基)甲基]-2-(2,4-二氧代-1H-喹唑啉-3-基)乙酰胺的衍生物进行了研究,重点是它们的合成和抗惊厥活性。这些衍生物被评估了对 GABA 能生物靶标的亲和力,并在小鼠的 PTZ 诱导癫痫模型中进行了测试。虽然这些物质没有显示出显着的抗惊厥活性,但该研究提供了对环酰胺片段在这些活性中的药效团作用的见解 (Wassim El Kayal 等人,2022)。

抗结核活性

一项关于 N-3[4-(4-氯苯基噻唑-2-基)-2-氨基甲基]喹唑啉-4(3H)-酮及其衍生物(具有相似的结构基序)的研究显示出中等至良好的抗结核活性。这突出了喹唑啉衍生物在结核病治疗中的潜力 (S. Pattan 等人,2006)。

利尿剂

对喹唑啉-4(3H)-酮衍生物(包括与 N-[(3-氯苯基)甲基]-6-(2,4-二氧代-1H-喹唑啉-3-基)己酰胺结构相似的衍生物)的研究表明,一些化合物表现出显着的利尿活性。这表明这些衍生物可用作潜在的利尿剂 (A. R. Maarouf 等人,2004)。

抗癌活性

一项关于 3-氨基-3H-喹唑啉-4-酮衍生物(与所讨论的化合物密切相关)的研究表明,一些合成的化合物表现出选择性的抗癌活性。这为进一步探索喹唑啉衍生物在癌症治疗中的应用开辟了道路 (T. Abdel-Rahman, 2006)。

抗菌和蚊幼虫杀灭活性

另一项研究合成了 1-芳基-4-甲基-3,6-双-(5-甲基异恶唑-3-基)-2-硫代-2,3,6,10b-四氢-1H-嘧啶并[5,4-c]喹啉-5-酮,其结构与所讨论的化合物相关。这些化合物显示出良好的抗菌、抗真菌活性和蚊幼虫杀灭活性,表明它们作为抗菌剂和害虫防治剂的潜力 (E. Rajanarendar 等人,2010)。

缓蚀

一项关于喹唑啉衍生物(结构类似于 N-[(3-氯苯基)甲基]-6-(2,4-二氧代-1H-喹唑啉-3-基)己酰胺)的缓蚀能力的研究发现,这些化合物能有效抑制低碳钢的腐蚀。这表明它们在防腐中的潜在应用 (C. Kumar 等人,2020)。

作用机制

While the specific mechanism of action for “N-[(3-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide” is not detailed in the available literature, a related compound, “N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide”, has been studied for its anticonvulsant effects . The mechanism of anticonvulsant action involved GABA-ergic, glycinergic, and adenosinergic pathways .

属性

IUPAC Name |

N-[(3-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O3/c22-16-8-6-7-15(13-16)14-23-19(26)11-2-1-5-12-25-20(27)17-9-3-4-10-18(17)24-21(25)28/h3-4,6-10,13H,1-2,5,11-12,14H2,(H,23,26)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCSJYBWPZQDAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

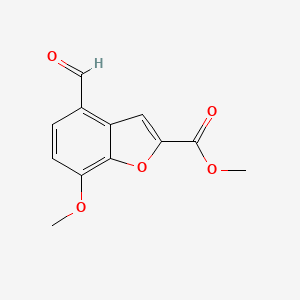

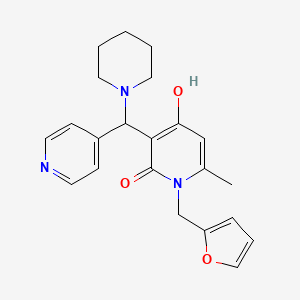

![2-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-4H-chromen-4-one](/img/structure/B3002872.png)

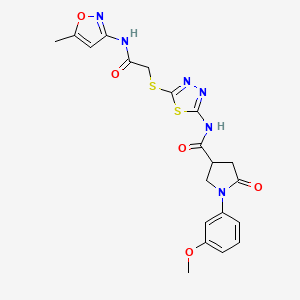

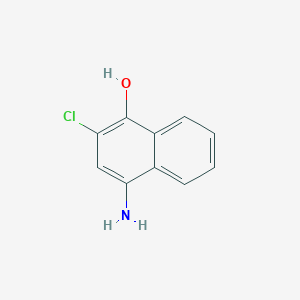

![2-[1-(4-Nitrophenyl)-2,5-dioxoazolidin-3-ylthio]benzoic acid](/img/structure/B3002876.png)

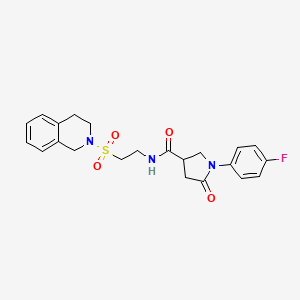

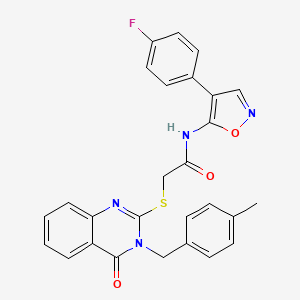

![7-(4-(2,5-dimethylbenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3002880.png)

![7-bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B3002887.png)

![4-(Phenylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3002892.png)